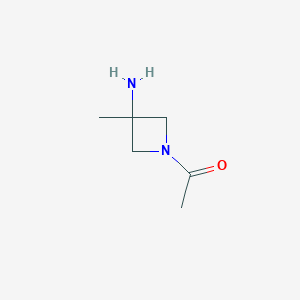
2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid
Descripción general
Descripción
2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (DCDA) is a widely used organic compound in the field of scientific research and laboratory experiments. It is an important intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-tumor agents. DCDA has been studied extensively in the past few decades due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Pharmacological Properties : This compound acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. It has shown potential in pharmacology, exhibiting properties like anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage, as seen in animal experiments (Laufer et al., 1994).
Agricultural Applications : As an herbicide, 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid is primarily used in agriculture. Its various formulations, such as inorganic or amine salts, have been studied for their environmental impact and dissipation rates in soil (Wilson et al., 1997).
Environmental Safety and Toxicology : The safety of this chemical in environmental contexts, especially concerning its effects on birds in areas treated for vegetation control, has been a topic of research. The study of its various esters and salts is crucial for understanding its ecological impact (Kenaga, 1975).
Air Pollution Control : Research has been conducted on controlling the emission of dimethylamine vapors during the production process of herbicides like 2,4-D-DMA, which is prepared using 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid. Effective air pollution control systems are essential for improving air quality in both industrial and urban areas (Arsenijević et al., 2008).
Ecological Impact Studies : The impact of this chemical on the ecology of ponds, including its effects on plant growth and fish development, has been studied. This includes examining how different application rates of the herbicide influence the aquatic environment (Boyle, 1980).
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)6-3-7(11)5-8(12)4-6/h3-5,9H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZPIHFBJZHLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)


![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)




![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)